molecular formula C20H20ClN3O7S B2476383 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874805-21-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2476383
CAS No.: 874805-21-7
M. Wt: 481.9
InChI Key: CZJUAMNMZCJUSX-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorobenzenesulfonyl group, and an oxazolidinone moiety, making it a unique and versatile molecule for research and industrial purposes.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: :

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved resources. It’s important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorobenzenesulfonyl group, and the construction of the oxazolidinone moiety. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the benzodioxole ring with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Construction of Oxazolidinone Moiety: This step involves the reaction of the sulfonylated benzodioxole with an appropriate oxazolidinone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding sulfonamide.

    Substitution: The oxazolidinone moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted oxazolidinones.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJUAMNMZCJUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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